molecular formula C13H17FSi B8525623 (4-Ethyl-3-fluoro-phenylethynyl)-trimethyl-silane CAS No. 627463-19-8

(4-Ethyl-3-fluoro-phenylethynyl)-trimethyl-silane

Cat. No. B8525623
M. Wt: 220.36 g/mol
InChI Key: DBMWTULQDHAEMO-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

To a stirred mixture of (4-ethyl-3-fluoro-phenylethynyl)-trimethyl-silane (1.43 g, 6.5 mmol), HgCl2 (250 mg, 0.92 mmol) in aqueous tetrahydrofuran (tetrahydrofuran, 10 mL, H2O, 3 mL), concentrated sulfuric acid (98%, 0.70 mL) was added and the mixture stirred for 6 hours. The mixture was poured into water (50 mL) and extracted with ether (3×20 mL). Removal of solvent gave a solid that was chromatographed (20% thyl acetate/hexanes) to give the desired product. 560 mg, 52%.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][Si](C)(C)C)=[CH:5][C:4]=1[F:15])[CH3:2].[OH2:16]>O1CCCC1.S(=O)(=O)(O)O.Cl[Hg]Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:16])[CH3:10])=[CH:5][C:4]=1[F:15])[CH3:2]

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)C#C[Si](C)(C)C)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.7 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mg
Type
catalyst
Smiles
Cl[Hg]Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×20 mL)
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a solid
CUSTOM
Type
CUSTOM
Details
that was chromatographed (20% thyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.